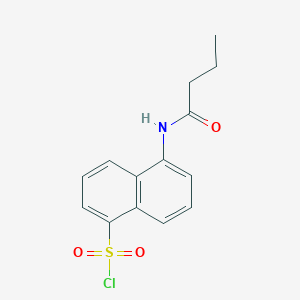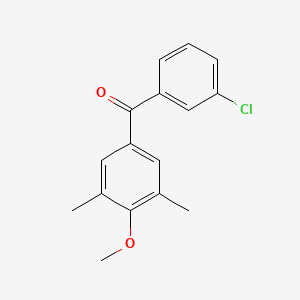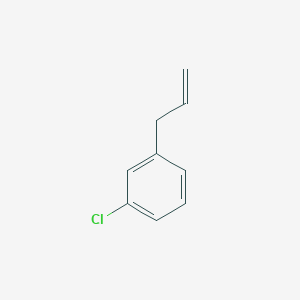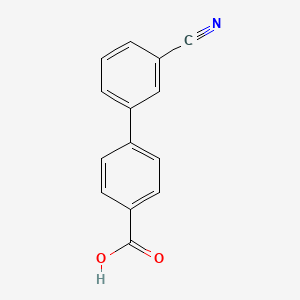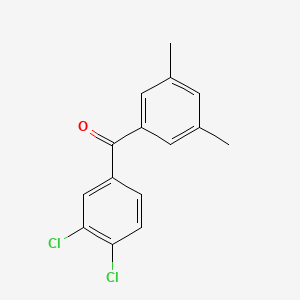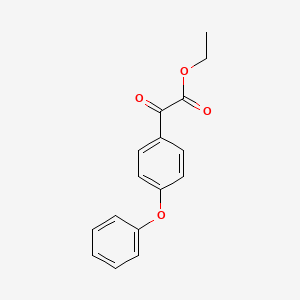![molecular formula C16H12Cl2O3 B1597757 3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid CAS No. 385383-41-5](/img/structure/B1597757.png)
3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid
Vue d'ensemble
Description
“3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid” is a chemical compound with the molecular formula C16H12Cl2O3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to an acrylic acid moiety via an ether linkage . The benzyl group is further substituted with two chlorine atoms .Applications De Recherche Scientifique
Optoelectronic Properties in Dye-Sensitized Solar Cells
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid is used in dye-sensitized solar cells (DSSC). Studies using RHF and DFT methods have explored its structural, optoelectronic, and thermodynamic properties, suggesting its potential as a nonlinear optical material (Fonkem et al., 2019).
Luminescence Properties in Polymer Synthesis
Tb3+-doped poly(acrylic acid) demonstrates significant luminescence properties, particularly when combined with ligands like 1,10-phenanthroline (Phen) or 2,2′-bipyridine (Bipy), enhancing Tb3+ emissions due to an antenna effect (Flores et al., 2006).
Solar Cell Applications
Organic sensitizers incorporating 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid have shown high efficiency in solar cell applications, exhibiting excellent photon to current conversion efficiency (Kim et al., 2006).
Catalyst in Acrylic Acid Production
Acrylic acid, having structural similarity with 3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid, is used in the manufacture of various materials. Different catalysts, including Mo3VOx, have been studied for the partial oxidation of acrolein to acrylic acid, a key step in its production (Chen et al., 2013).
Photocrosslinkable Copolyesters
Phenylene bis(acrylic acid) can be incorporated into polyesters to form crosslinks upon photochemical reactions, an approach used in the fabrication of films and fibers (Vargas et al., 2000).
Fluorescent Probe for Cysteine Sensing
Acrylic acid 3-acetyl-2-oxo-2 H-chromen-7-yl ester (ACA) serves as an effective fluorescent probe for cysteine, with high selectivity and naked-eye detection capabilities (Dai et al., 2014).
Synthesis of Functional Polymers
Acrylamido boronic acids, important in creating functional polymers, have been synthesized with improved strategies to prevent unwanted polymerization (D'Hooge et al., 2008).
Ferroelectric Liquid Crystal Polymers
Acrylic acid derivatives like 4-[4-(n-acryloloxy-undecanyloxy)phenyl] benzoic acid have been used in the synthesis of fast-switching ferroelectric liquid crystal side chain polymers (Tsai et al., 1994).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-5-4-12(15(18)9-13)10-21-14-6-1-11(2-7-14)3-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBSEGNYYVDTK-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




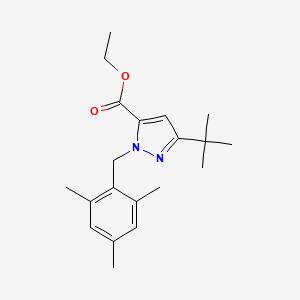
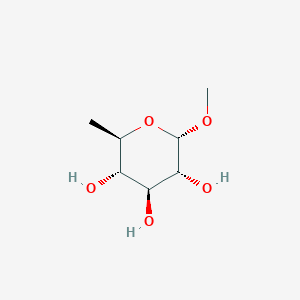
![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)

